N-[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide
Overview
Description
This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, amide, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the phenoxy intermediate: This step involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate halogenated butanoic acid derivative under basic conditions to form the phenoxybutanoic acid intermediate.
Amidation reaction: The phenoxybutanoic acid intermediate is then reacted with 5-amino-2-chlorobenzoic acid under dehydrating conditions to form the amide bond.
Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic aromatic substitution conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.
Hydrolysis: Strong acids or bases, elevated temperatures.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to proteins: The compound can interact with specific proteins, altering their function and activity.
Modulating signaling pathways: The compound may influence cellular signaling pathways, leading to changes in cellular behavior and responses.
Inducing oxidative stress: The nitro group can generate reactive oxygen species, leading to oxidative stress and potential cell damage.
Comparison with Similar Compounds
N-[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:
N-[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[4-(4-phenylmethoxyphenyl)sulfonylphenoxy]pentanamide: This compound has additional functional groups, such as sulfonyl and phenylmethoxy groups, which may confer different chemical and biological properties.
N-[4-({2-[2,4-Bis(2-methyl-2-butanyl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide: The presence of fluorine atoms in this compound can significantly alter its reactivity and interactions with biological targets.
By comparing these compounds, researchers can better understand the structure-activity relationships and design more effective molecules for specific applications.
Properties
IUPAC Name |
N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40ClN3O5/c1-7-32(3,4)23-13-18-29(26(20-23)33(5,6)8-2)42-19-9-10-30(38)35-24-14-17-27(34)28(21-24)36-31(39)22-11-15-25(16-12-22)37(40)41/h11-18,20-21H,7-10,19H2,1-6H3,(H,35,38)(H,36,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPXRXOYEKASPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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